molecular formula C9H9NO3 B2618093 alpha-Oxopyridine-2-propanoic acid methyl ester CAS No. 94832-92-5

alpha-Oxopyridine-2-propanoic acid methyl ester

Cat. No.: B2618093
CAS No.: 94832-92-5
M. Wt: 179.175
InChI Key: GUYRUKAOOXUUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Oxopyridine-2-propanoic acid methyl ester is a chemical compound with the molecular formula C9H9NO3 It is characterized by the presence of a pyridine ring, a ketone group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Oxopyridine-2-propanoic acid methyl ester typically involves the reaction of pyridine-2-carboxylic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst. One common method is the esterification reaction using methanol and sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Alpha-Oxopyridine-2-propanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of pyridine-2,3-dicarboxylic acid.

    Reduction: Formation of alpha-hydroxy-pyridine-2-propanoic acid methyl ester.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Alpha-Oxopyridine-2-propanoic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Oxopyridine-2-propanoic acid methyl ester involves its interaction with specific molecular targets. The ketone and ester functional groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the ester and ketone groups.

    Alpha-hydroxy-pyridine-2-propanoic acid methyl ester: Similar structure but with a hydroxyl group instead of a ketone.

    Pyridine-2,3-dicarboxylic acid: Contains an additional carboxylic acid group compared to alpha-Oxopyridine-2-propanoic acid methyl ester.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl 2-oxo-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYRUKAOOXUUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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